Cas no 79950-43-9 (Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)-)

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- structure
79950-43-9 structure
Product Name:Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)-
Numero CAS:79950-43-9
MF:C10H10O2
MW:162.185203075409
CID:6642910
Update Time:2024-02-05

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)-
    • Inchi: 1S/C10H10O2/c1-2-3-9-5-4-8(7-11)6-10(9)12/h2,4-7,12H,1,3H2
    • Chiave InChI: LCVVVAWPYMDXOZ-UHFFFAOYSA-N
    • Sorrisi: C(=O)C1=CC=C(CC=C)C(O)=C1

Proprietà sperimentali

  • Densità: 1.126±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 286.6±25.0 °C(Predicted)
  • pka: 9.57±0.10(Predicted)

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Arenecarbaldehydes: synthesis by C-C bond formation
Oestreich, M., Science of Synthesis, 2007, 25, 667-688

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
2.1 24 h, 180 °C
Riferimento
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
1.3 Solvents: Acetic anhydride ;  2 h, 140 °C
2.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
2.2 Solvents: Dichloromethane ;  1.5 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
3.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
5.1 24 h, 180 °C
Riferimento
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Riferimento
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  3 h, reflux
2.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Riferimento
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
3.1 24 h, 180 °C
Riferimento
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
1.2 Solvents: Dichloromethane ;  1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
2.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
4.1 24 h, 180 °C
Riferimento
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Raw materials

Benzaldehyde, 3-hydroxy-4-(2-propen-1-yl)- Preparation Products

Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD